molecular formula C₃₅H₃₄ClNO₂S B1140995 Montelukast methylstyrene CAS No. 918972-54-0

Montelukast methylstyrene

Cat. No.: B1140995
CAS No.: 918972-54-0
M. Wt: 568.17
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast methylstyrene, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₄ClNO₂S and its molecular weight is 568.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Montelukast Styrene primarily targets the CysLT1 receptor , a leukotriene receptor . Leukotrienes are lipid mediators involved in the pathogenesis of various inflammatory diseases, including asthma . By targeting the CysLT1 receptor, Montelukast Styrene can effectively block the actions of leukotrienes, thereby mitigating inflammation .

Mode of Action

Montelukast Styrene acts as a leukotriene receptor antagonist . It works by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This results in a reduction in airway inflammation, relaxation of the smooth muscles of the airways, and a decrease in mucus production .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Styrene is the leukotriene pathway . By blocking the CysLT1 receptor, Montelukast Styrene inhibits the physiologic actions of leukotriene D4 . This leads to a reduction in inflammation and relaxation of smooth muscle, which are key downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Montelukast Styrene’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the airways . Additionally, some studies suggest that Montelukast may have neuroprotective effects, reducing alpha-synuclein load and restoring memory in animal models of dementia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Montelukast Styrene. For instance, age may be a possible effect modifier on the association between Montelukast and anxiety and sleeping disorders, with a higher risk of adverse events in the elderly . Furthermore, the effectiveness of Montelukast Styrene may vary depending on the specific phenotype of asthma a patient exhibits .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Montelukast methylstyrene selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor. By doing so, it prevents the binding of the inflammatory mediator leukotriene D4 (LTD4) to this receptor. This action inhibits the physiological effects of LTD4, which is crucial in inflammatory responses .

Interactions with Biomolecules: this compound interacts primarily with the CysLT1 receptor. This receptor is expressed on various cells, including mast cells and eosinophils. By binding to CysLT1, the compound modulates inflammatory processes and smooth muscle relaxation in the lungs .

Cellular Effects

Impact on Cell Function: this compound influences cell function by blocking the CysLT1 receptor. This action reduces inflammation and bronchoconstriction, making it effective in asthma management. Additionally, it may impact other cellular processes related to leukotriene signaling pathways .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound specifically inhibits the binding of LTD4 to the CysLT1 receptor. It does so without exerting any agonist activity, providing therapeutic benefits in asthma and allergic rhinitis .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQICNFACCGPR-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238751
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918972-54-0
Record name Montelukast methylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST METHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.